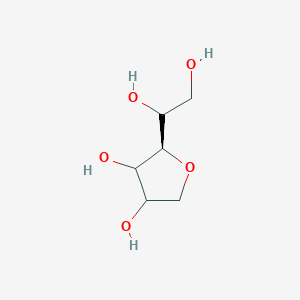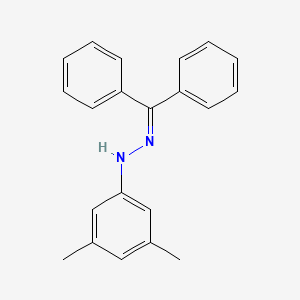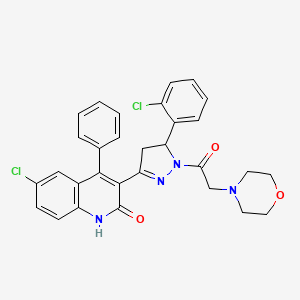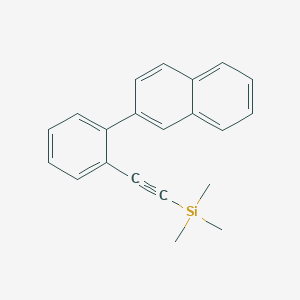
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C21H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl linkage, which is further connected to a naphthalen-2-yl and phenyl group. It is commonly used in organic synthesis and material science due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane typically involves the Sonogashira coupling reaction. This reaction is carried out between a halogenated naphthalene derivative and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Fluoride ions from reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trimethylsilyl groups. These groups can undergo transformations that allow the compound to interact with different molecular targets and pathways. For example, the ethynyl group can engage in cycloaddition reactions, while the trimethylsilyl group can be substituted to introduce new functionalities .
Comparison with Similar Compounds
- Triisopropyl((trimethylsilyl)ethynyl)silane
- Phenylethynyltrimethylsilane
- 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Comparison: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is unique due to the presence of both naphthalen-2-yl and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability. In contrast, similar compounds may lack one of these groups, resulting in different reactivity and applications .
Properties
Molecular Formula |
C21H20Si |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
trimethyl-[2-(2-naphthalen-2-ylphenyl)ethynyl]silane |
InChI |
InChI=1S/C21H20Si/c1-22(2,3)15-14-18-9-6-7-11-21(18)20-13-12-17-8-4-5-10-19(17)16-20/h4-13,16H,1-3H3 |
InChI Key |
YAGPZWZOLZWRNU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


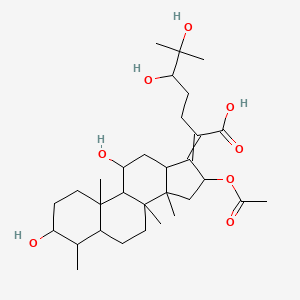
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)
![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
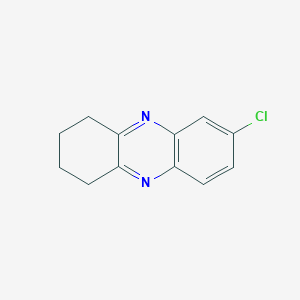
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
